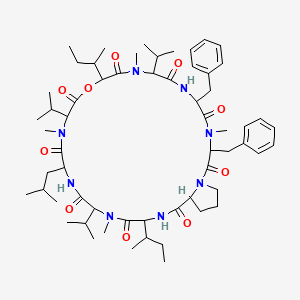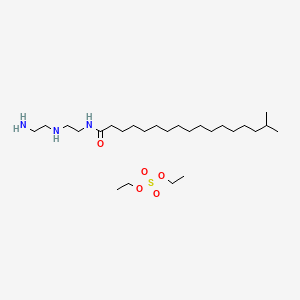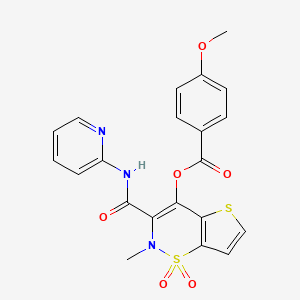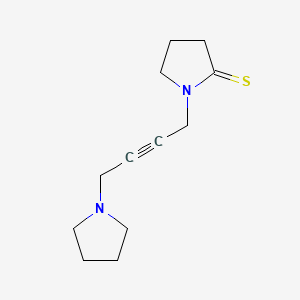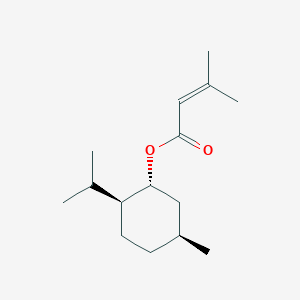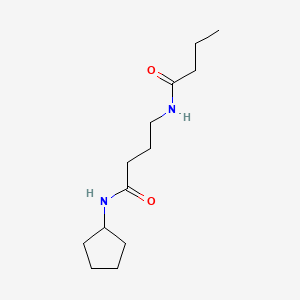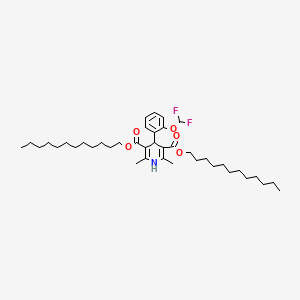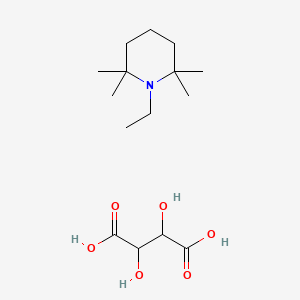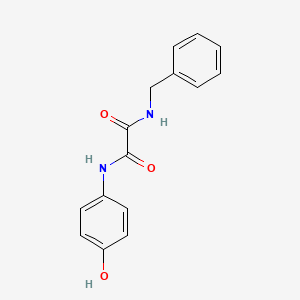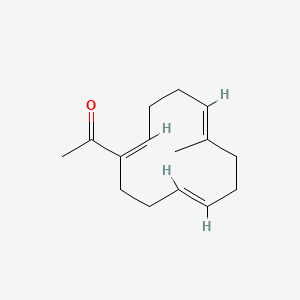
Acetylmethyl-1,5,9-cyclododecatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylmethyl-1,5,9-cyclododecatriene is a cyclic organic compound with a unique structure that includes three double bonds and an acetylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetylmethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylmethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and phase-transfer catalysts are commonly used for the epoxidation of this compound.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Acetylmethyl-1,5,9-cyclododecatriene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of macrocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, including fragrances and agrochemicals.
Mécanisme D'action
The mechanism by which Acetylmethyl-1,5,9-cyclododecatriene exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides, which can further react to form other products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9-Cyclododecatriene: A closely related compound with similar structural features but without the acetylmethyl group.
Cyclododecanone: Another related compound used in the synthesis of polyamides and other materials.
Uniqueness
This functional group allows for a wider range of chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
71735-81-4 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]ethanone |
InChI |
InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12- |
Clé InChI |
IBCBTMDFULHIOO-GGICNXNJSA-N |
SMILES isomérique |
C/C/1=C\CC/C=C(/CC/C=C/CC1)\C(=O)C |
SMILES canonique |
CC1=CCCC=C(CCC=CCC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)


